N-allyl-4-nitrobenzamide
Overview
Description
N-allyl-4-nitrobenzamide is a chemical compound that is structurally characterized by the presence of an allyl group attached to the nitrogen atom of a benzamide moiety, which is further substituted with a nitro group at the para position. While the provided papers do not directly discuss N-allyl-4-nitrobenzamide, they do provide insights into the properties and reactivity of structurally related nitrobenzamide derivatives, which can be used to infer potential characteristics of N-allyl-4-nitrobenzamide.
Synthesis Analysis
The synthesis of related compounds, such as 4-iodo-3-nitrobenzamide and its derivatives, involves the introduction of nitro and other functional groups into the benzamide structure. For example, the synthesis of 4-iodo-3-nitrobenzamide involves the nitration of an iodo-substituted benzamide precursor . Similarly, the synthesis of N-(2-alkenyl)-2-halo-3-nitrobenzamides and their cyclization to isoquinolin-1-ones is achieved through Pd-catalyzed reactions, indicating that palladium-catalyzed methods could be applicable for the synthesis of N-allyl-4-nitrobenzamide .
Molecular Structure Analysis
The molecular structure of N-allyl-4-nitrobenzamide would likely exhibit characteristics similar to those of other nitrobenzamide derivatives. For instance, the crystal structures of various N-(iodophenyl)nitrobenzamides show different three-dimensional framework structures, which are influenced by hydrogen bonding and other non-covalent interactions . The structure of N-allyl-4-nitrobenzamide would also be expected to show such interactions, potentially affecting its physical properties and reactivity.
Chemical Reactions Analysis
Nitrobenzamide derivatives are known to undergo a variety of chemical reactions. For example, 4-iodo-3-nitrobenzamide can be metabolically reduced to its nitroso derivative, which is capable of inducing cell death in tumor cells . Similarly, the nitroso derivative of 5-(aziridin-1-yl)-2-nitrobenzamide can be reduced to a hydroxylamine, which is the active form for DNA crosslinking . These studies suggest that N-allyl-4-nitrobenzamide could also undergo reductive transformations, potentially leading to biologically active intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-allyl-4-nitrobenzamide can be inferred from related compounds. For instance, the mass spectra of various N-allyl-, N,N-diallyl-, and N-cyclopropylbenzamides provide information on their fragmentation patterns, which can be useful for identification purposes . The properties of N-chloro-N-methoxy-4-nitrobenzamide, such as its high pyramidality degree of the amide nitrogen, suggest that the electronic structure of the amide group in N-allyl-4-nitrobenzamide could also influence its reactivity . Additionally, the antibacterial activity of metal complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide indicates that N-allyl-4-nitrobenzamide could potentially form metal complexes with interesting biological properties .
Scientific Research Applications
Synthesis of Benzamides
- Scientific Field : Organic Chemistry
- Summary of the Application : Benzamides, including “N-allyl-4-nitrobenzamide”, are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
- Methods of Application or Experimental Procedures : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .
- Results or Outcomes : The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and use of ultrasonic irradiation as a green and powerful technology .
Applications in Pharmaceutical Industry
- Scientific Field : Pharmaceutical Industry
- Summary of the Application : Benzamides are used widely in the pharmaceutical industry. They are in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
- Methods of Application or Experimental Procedures : Amide compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
- Results or Outcomes : As many as 65% of drug molecules prepared by pharmaceutical companies are attached to an amide group . Amide derivatives also show antiplatelet activity .
Natural Alkaloid
- Scientific Field : Natural Products Chemistry
- Summary of the Application : Benzamide is a natural alkaloid found in the herbs of Berberis pruinosa .
- Methods of Application or Experimental Procedures : The extraction of natural alkaloids typically involves the use of solvents to separate the alkaloids from the plant material .
- Results or Outcomes : The extracted alkaloids, including benzamide, can be used for various purposes, such as in traditional medicine .
Intermediate Product in the Synthesis of Therapeutic Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Benzamides are used as an intermediate product in the synthesis of therapeutic agents .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the therapeutic agent being synthesized .
- Results or Outcomes : The synthesized therapeutic agents can be used for the treatment of various diseases .
Chemical Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : Benzamides can be used to create a variety of chemical derivatives . These derivatives can have a wide range of properties and uses, depending on the specific structure of the derivative .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the derivative being synthesized .
- Results or Outcomes : The synthesized derivatives can be used for various purposes, such as in the development of new materials or pharmaceuticals .
Agricultural Applications
- Scientific Field : Agriculture
- Summary of the Application : Amide compounds, including benzamides, are widely used in agricultural areas . They can be used as an intermediate product in the synthesis of various agricultural chemicals .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the agricultural chemical being synthesized .
- Results or Outcomes : The synthesized agricultural chemicals can be used for various purposes, such as pest control or crop enhancement .
Future Directions
“N-allyl-4-nitrobenzamide” is provided to early discovery researchers as part of a collection of rare and unique chemicals . The development of facile and efficient methods for the selective and diverse construction of various medium-sized N-heterocycles is still required . The effective participation of ynamides with terminal alkynes in related processes has provided a means for the rapid construction of a diverse range of medium-sized N-heterocyclic systems .
properties
IUPAC Name |
4-nitro-N-prop-2-enylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h2-6H,1,7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBFVSBDISVHPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364549 | |
Record name | N-allyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-nitrobenzamide | |
CAS RN |
88229-26-9 | |
Record name | N-allyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.